
Thyminose-13C-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyminose-13C-2, also known as Deoxyribose-13C-2, is a stable isotope-labeled compound. It is an endogenous metabolite, meaning it is naturally produced within organisms. The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications, particularly in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thyminose-13C-2 is synthesized by incorporating carbon-13 into the molecular structure of thyminose. The synthesis involves the use of stable heavy isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 into the desired position within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the product during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Thyminose-13C-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, pH, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Thyminose-13C-2 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms within biochemical pathways.
Biology: Helps in understanding metabolic flux and the role of specific metabolites in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Mecanismo De Acción
The mechanism of action of Thyminose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the role of specific metabolites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thyminose (Deoxyribose): The non-labeled form of Thyminose-13C-2.
Deoxyribose-13C-1: Another carbon-13 labeled compound, but with the label at a different position.
Deoxyribose-13C-3: Similar to this compound but with the carbon-13 label at the third carbon position
Uniqueness
This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. The position of the carbon-13 label can influence the behavior of the compound in metabolic pathways, making this compound distinct from other labeled compounds .
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
(3S,4R)-3,4,5-trihydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1 |
Clave InChI |
ASJSAQIRZKANQN-YLIYBGLLSA-N |
SMILES isomérico |
C(C=O)[C@@H]([C@@H]([13CH2]O)O)O |
SMILES canónico |
C(C=O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


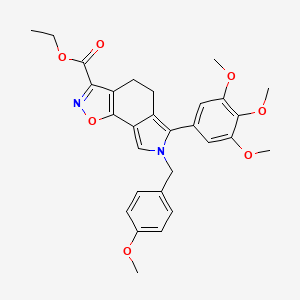

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


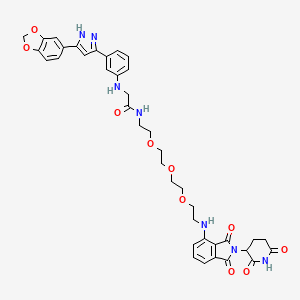
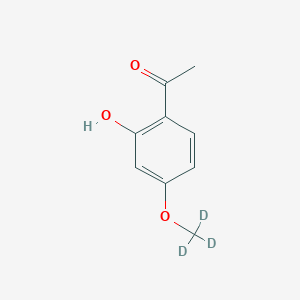
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
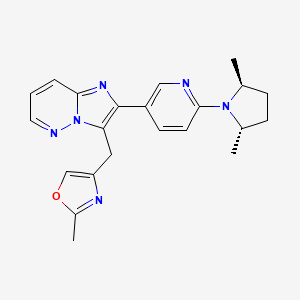
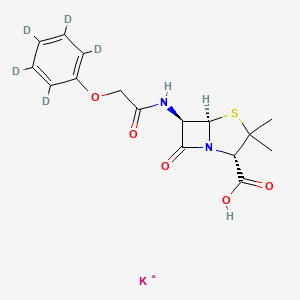
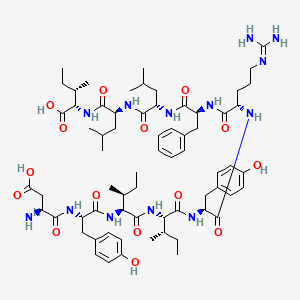
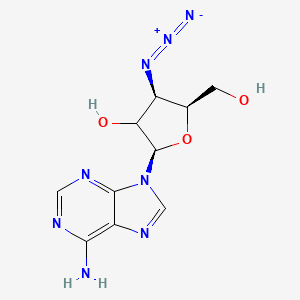
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

